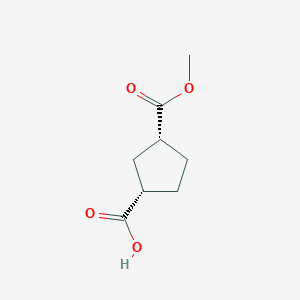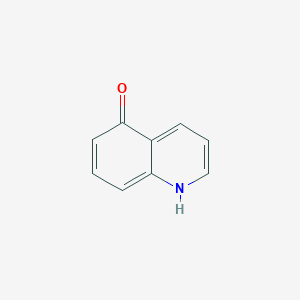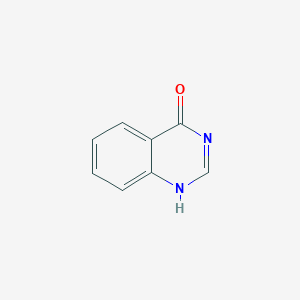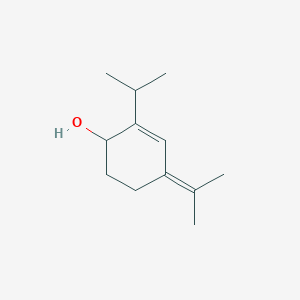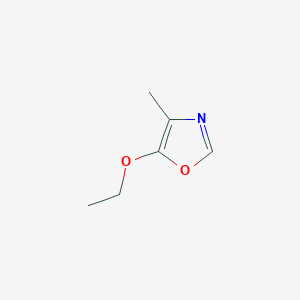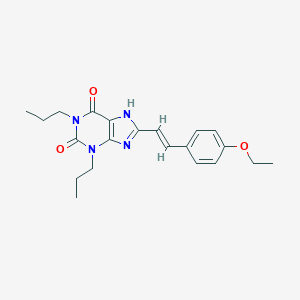
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine, also known as E-ES-DPX, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play important roles in various physiological and pathological processes.
Mecanismo De Acción
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine selectively blocks the adenosine A2A receptors, which are G protein-coupled receptors that are coupled to the stimulatory G protein (Gs). Activation of A2A receptors by adenosine or other agonists leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. By blocking A2A receptors, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine inhibits the cAMP/PKA signaling pathway and modulates various cellular functions.
Efectos Bioquímicos Y Fisiológicos
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. In the brain, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. In the cardiovascular system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce blood pressure, inhibit platelet aggregation, and improve endothelial function. In the immune system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can modulate cytokine production, inhibit T cell activation, and enhance regulatory T cell function. In the gastrointestinal system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce gastric acid secretion, inhibit intestinal motility, and improve intestinal inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. First, it is a selective antagonist of A2A receptors, which allows for specific manipulation of this receptor subtype without affecting other adenosine receptors or other signaling pathways. Second, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has good solubility in water and other common solvents, which facilitates its use in various experimental systems. Third, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. For example, its effects may vary depending on the experimental conditions, the animal species, and the route of administration. Moreover, its long-term safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research on (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. First, more studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine on various cellular functions. Second, the potential therapeutic applications of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in various diseases need to be further explored in preclinical and clinical studies. Third, the development of new derivatives of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the combination of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with other drugs or therapies may lead to synergistic effects and better outcomes. Fifth, the use of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in non-neuronal cells and tissues may reveal novel functions of A2A receptors in different physiological systems. Overall, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine is a promising compound for scientific research with potential applications in various fields of biomedical research.
Métodos De Síntesis
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can be synthesized by reacting 8-bromo-1,3-dipropylxanthine with 4-ethoxystyrylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product. The chemical structure of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been widely used in scientific research to investigate the role of adenosine A2A receptors in various physiological and pathological processes. For example, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been used to study the effects of A2A receptor blockade on neuroinflammation, neurodegeneration, and cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has also been used to investigate the role of A2A receptors in regulating the cardiovascular system, the immune system, and the gastrointestinal system.
Propiedades
Número CAS |
151539-41-2 |
|---|---|
Nombre del producto |
(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine |
Fórmula molecular |
C21H26N4O3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-4-13-24-19-18(20(26)25(14-5-2)21(24)27)22-17(23-19)12-9-15-7-10-16(11-8-15)28-6-3/h7-12H,4-6,13-14H2,1-3H3,(H,22,23)/b12-9+ |
Clave InChI |
GPWZJPXOLYCQRF-UHFFFAOYSA-N |
SMILES isomérico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC |
Sinónimos |
(E)-1,3-Dipropyl-8-(2-(4-ethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



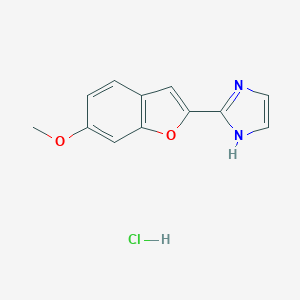
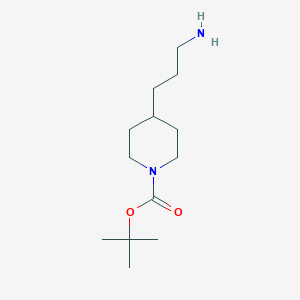
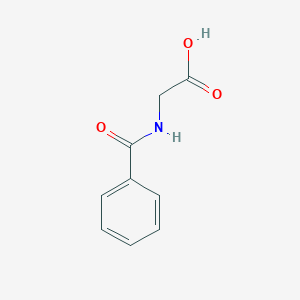
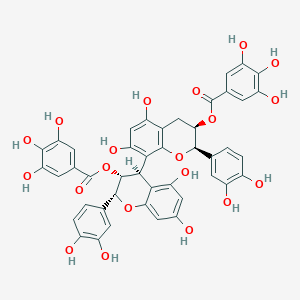
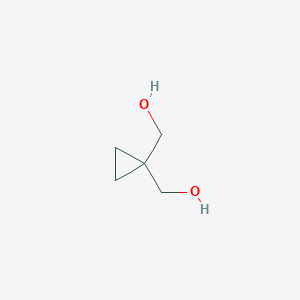
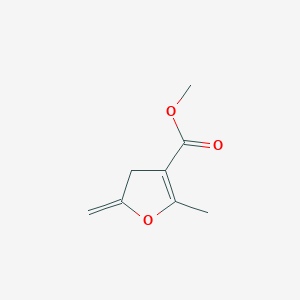
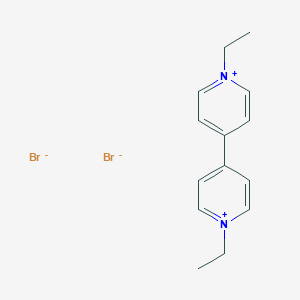
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
